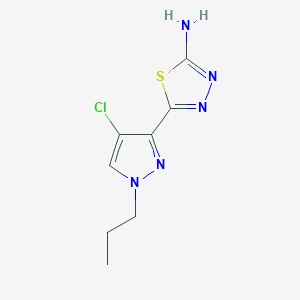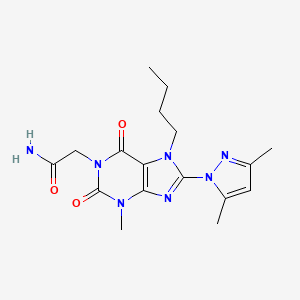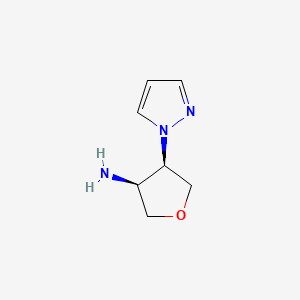
5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as CPPD, is a potent compound used in scientific research. It is a heterocyclic compound that contains a pyrazole ring, a thiadiazole ring, and a chloroalkyl group. CPPD has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological pathways.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not well understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain ion channels and receptors in the body.
Biochemical and Physiological Effects
5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been found to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the levels of reactive oxygen species in the body. 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been found to induce apoptosis in cancer cells and to inhibit the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several advantages for use in laboratory experiments. It is a potent compound with a high purity level, making it a valuable tool for studying different biological pathways. 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is also relatively stable and can be stored for extended periods without significant degradation. However, 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has some limitations, including its high cost and limited availability, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for research involving 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of new compounds based on 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine that have improved efficacy and fewer side effects. Another area of research is the investigation of the mechanisms of action of 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine and its potential use in the treatment of various diseases. Additionally, the development of new synthesis methods for 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine may lead to improved access to this valuable research tool.
Conclusion
In conclusion, 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a potent compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological pathways. 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several advantages for use in laboratory experiments, although it also has some limitations. There are several future directions for research involving 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, including the development of new compounds and synthesis methods and the investigation of its potential use in the treatment of various diseases.
Métodos De Síntesis
5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be synthesized through a multistep process involving the reaction of 4-chloro-1-propylpyrazole-3-carboxylic acid with thiosemicarbazide, followed by the addition of phosphorous oxychloride and ammonia. This method yields 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine with a high purity level and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been extensively used in scientific research as a tool for studying different biological pathways. It has been found to have a broad range of applications, including anti-inflammatory, antitumor, and antimicrobial activities. 5-(4-Chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been used to study the effects of different drugs on biological pathways and to investigate the mechanisms of action of various compounds.
Propiedades
IUPAC Name |
5-(4-chloro-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5S/c1-2-3-14-4-5(9)6(13-14)7-11-12-8(10)15-7/h4H,2-3H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYCVXDFWNYZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C2=NN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloro-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2649022.png)
![4-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649026.png)


![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)

![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)





![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)
![Methyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649045.png)